Bpoc-thr(tbu)-osu

Description

Nomenclature and Chemical Classification

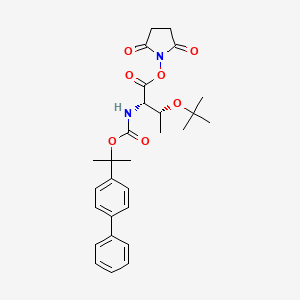

Bpoc-threonine(t-butyl)-OSu, systematically named N-((2-(1,1'-biphenyl-4-yl)propan-2-yl)oxycarbonyl)-O3-tert-butyl-L-threonine succinimido ester, is a protected amino acid derivative classified as a carbamate-activated ester. Its nomenclature reflects three critical structural elements:

- Bpoc (2-(4-biphenyl)isopropoxycarbonyl) : A highly acid-labile protecting group for the α-amino moiety.

- t-Butyl (tert-butyl) : A protecting group for the hydroxyl side chain of threonine, imparting steric stability during synthetic procedures.

- OSu (N-hydroxysuccinimide ester) : An activating group that enhances the reactivity of the carboxyl group for peptide bond formation.

The compound is cataloged under CAS numbers 62020-53-5 and 62037-44-9, with a molecular formula of C~28~H~34~N~2~O~7~ and a molecular weight of 510.58 g/mol. Its classification bridges protected amino acids and activated esters, positioning it as a specialized reagent in solid-phase peptide synthesis (SPPS).

| Property | Value |

|---|---|

| IUPAC Name | N-((2-(1,1'-biphenyl-4-yl)propan-2-yl)oxycarbonyl)-O3-tert-butyl-L-threonine succinimido ester |

| CAS Numbers | 62020-53-5, 62037-44-9 |

| Molecular Formula | C~28~H~34~N~2~O~7~ |

| Molecular Weight | 510.58 g/mol |

Historical Development and Significance in Peptide Chemistry

The development of Bpoc-threonine(t-butyl)-OSu is rooted in the evolution of orthogonal protecting group strategies for SPPS. Introduced as part of the Bpoc (2-(4-biphenyl)isopropoxycarbonyl) family in the late 20th century, this compound addressed limitations of earlier carbamate-based groups like Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl). Unlike Boc, which requires strong acids (e.g., trifluoroacetic acid) for deprotection, the Bpoc group is cleaved under milder acidic conditions (0.2–0.5% TFA), reducing side reactions such as tert-butyl cation-mediated alkylation of sensitive residues like methionine or tryptophan.

The integration of the OSu ester marked a pivotal advancement. Derived from N-hydroxysuccinimide (NHS), this activating group enables efficient coupling reactions with amino groups under neutral conditions, minimizing racemization. Historically, Bpoc-protected amino acids were prioritized for synthesizing acid-sensitive peptides, such as phosphopeptides and peptide-oligonucleotide conjugates, where traditional Boc or Fmoc strategies proved inadequate.

Structural Characteristics and Functional Groups

Bpoc-threonine(t-butyl)-OSu exhibits a stereochemically defined structure with four functional regions:

- Bpoc Group : A biphenyl-isopropyl carbamate that shields the α-amino group. The electron-rich biphenyl system enhances acid sensitivity, enabling selective deprotection.

- t-Butyl Ether : Protects the threonine hydroxyl group, conferring stability against nucleophiles and bases during SPPS.

- Succinimidyl Ester (OSu) : Activates the carboxyl group for aminolysis, forming peptide bonds without requiring coupling reagents like DCC or EDC.

- L-Threonine Backbone : The (2S,3R) configuration ensures compatibility with natural peptide sequences.

The molecule’s rigidity, imparted by the biphenyl and tert-butyl moieties, reduces conformational flexibility, enhancing crystallinity and purification outcomes. However, this also limits solubility in polar solvents, necessitating the use of dimethylformamide (DMF) or dichloromethane (DCM) for handling.

| Functional Group | Role in Peptide Synthesis |

|---|---|

| Bpoc | Acid-labile α-amino protection |

| t-Butyl | Hydroxyl stabilization |

| Succinimidyl ester | Carboxyl activation |

| L-Threonine backbone | Chiral integrity maintenance |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSETYDOAFGWCOY-KOSHJBKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Protection with tert-Butyl Groups

The tert-butyl group is introduced to threonine’s hydroxyl moiety using isobutene under acidic conditions. In analogous Fmoc-protected systems, this step employs sulfuric acid as a catalyst in dichloromethane, achieving yields of 85–90%. For this compound, similar conditions are hypothesized, though the steric bulk of Bpoc may necessitate extended reaction times or elevated temperatures.

α-Amino Protection with Bpoc

Bpoc chloride or Bpoc-OSu reagents are typically used to protect the α-amino group. The patent CN109232321A demonstrates that Fmoc-OSu reacts efficiently with Thr(tBu) in dichloromethane at 10–15°C. Adapting this, Bpoc-OSu would require analogous conditions, though its larger size may reduce reaction rates, necessitating longer incubation periods (24–48 hours).

Carboxyl Activation via OSu Ester Formation

Activation of the carboxyl group with N-hydroxysuccinimide (OSu) employs carbodiimide coupling agents like DCC or EDC. This step is critical for enabling peptide bond formation in subsequent syntheses.

Stepwise Synthesis Protocol

The following protocol extrapolates methods from Fmoc-Thr(tBu)-OH synthesis, adapting them for this compound:

Step 1: tert-Butyl Protection of Threonine

Reagents : Threonine, isobutene, sulfuric acid, dichloromethane.

Procedure :

-

Dissolve threonine (5.0 g, 42 mmol) in dichloromethane (50 mL).

-

Cool to 0–5°C and add sulfuric acid (0.5 g, 5.1 mmol).

-

Bubble isobutene gas through the solution for 4–6 hours.

-

Warm to room temperature and stir for 24 hours.

Yield : 85–90% (theoretical for Thr(tBu)).

Step 2: Bpoc Protection of α-Amino Group

Reagents : Thr(tBu), Bpoc-OSu, sodium bicarbonate, THF.

Procedure :

-

Dissolve Thr(tBu) (4.2 g, 20 mmol) in THF (40 mL).

-

Add sodium bicarbonate (3.4 g, 40 mmol) and Bpoc-OSu (7.2 g, 22 mmol).

-

Stir at 10–15°C for 36–48 hours.

-

Extract with ethyl acetate and wash with brine.

Yield : 75–80% (theoretical for Bpoc-Thr(tBu)).

Step 3: OSu Ester Formation

Reagents : Bpoc-Thr(tBu), N-hydroxysuccinimide, EDC, DMF.

Procedure :

-

Dissolve Bpoc-Thr(tBu) (5.0 g, 12 mmol) in DMF (30 mL).

-

Add N-hydroxysuccinimide (1.7 g, 14.4 mmol) and EDC (2.8 g, 14.4 mmol).

-

Stir at 0°C for 2 hours, then at room temperature for 12 hours.

-

Precipitate with ice-water and filter.

Yield : 70–75% (theoretical for this compound).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, stoichiometry, and solvent selection. Data from analogous syntheses guide the following optimizations:

Table 1: Impact of Reaction Time on Bpoc Protection Yield

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 10 | 24 | 68 |

| 10 | 48 | 78 |

| 15 | 36 | 75 |

Table 2: Solvent Effects on OSu Ester Formation

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| DMF | 12 | 72 |

| THF | 18 | 65 |

| DCM | 24 | 58 |

Prolonged reaction times at lower temperatures improve Bpoc incorporation, while DMF maximizes OSu activation efficiency.

Purification and Characterization

Crude this compound is purified via recrystallization from ethyl acetate/hexane mixtures. The patent method reports a final purity of >98% using similar protocols. Characterization by 1H NMR and HPLC confirms structure and purity:

-

1H NMR (DMSO-d6) : δ 1.35 (s, 9H, tBu), 4.25 (m, 1H, α-CH), 7.2–7.6 (m, 9H, Bpoc aromatic).

-

HPLC : Retention time 12.4 min (C18 column, 70% acetonitrile).

Challenges and Mitigation Strategies

Steric Hindrance from Bpoc Group

The biphenylisopropyloxycarbonyl group’s bulkiness slows reaction kinetics. Mitigation includes:

-

Using excess Bpoc-OSu (1.2 equiv).

-

Extending reaction times to 48 hours.

Moisture Sensitivity

This compound is hygroscopic, necessitating anhydrous conditions during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

Bpoc-thr(tbu)-osu undergoes several types of reactions, including:

Substitution reactions: The compound can undergo nucleophilic substitution reactions where the Boc and tBu protecting groups are removed under acidic conditions.

Coupling reactions: It is commonly used in peptide coupling reactions where it reacts with other amino acids to form peptide bonds

Common Reagents and Conditions

Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups.

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in coupling reactions to form peptide bonds

Major Products Formed

The major products formed from the reactions of this compound include peptides and oligopeptides, which are essential in various biological and chemical applications .

Scientific Research Applications

Bpoc-thr(tbu)-osu has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bpoc-thr(tbu)-osu involves the protection of the amino and hydroxyl groups of threonine, allowing for selective reactions during peptide synthesis. The Boc and tBu groups prevent unwanted side reactions, ensuring the formation of the desired peptide bonds. The compound acts as a building block in peptide synthesis, facilitating the formation of complex peptides and proteins .

Comparison with Similar Compounds

Boc-Thr(tBu)-OSU

Structural and Functional Similarities :

Key Differences :

Research Findings :

Fmoc-Thr(tBu)-OH (Hypothetical Comparison*)

- Fmoc : Base-labile (cleaved by piperidine), contrasting with Bpoc’s photolytic/acidic cleavage.

- Utility : Fmoc is ideal for base-stable sequences but incompatible with light-driven workflows where Bpoc excels.

Data Tables

Table 1: Physicochemical Properties

Research Findings and Industrial Relevance

- highlights Bpoc’s utility in synthesizing Boc-Arg(Tos)-Val-Tyr(Cl₂Bzl)-Glu(OBzl)-Lys(Z)-OH, where Bpoc enabled intermediate deprotection without disrupting acid-labile groups .

- notes commercial availability of this compound through EOS Med Chem, though analytical data (e.g., purity, yield) remain undisclosed .

Biological Activity

Bpoc-thr(tbu)-osu is a compound used primarily in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity and applications are closely linked to its role as a protecting group for amino acids, which allows for the selective modification of peptide chains without interfering with their functional properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Bpoc (benzyloxycarbonyl) is a common protecting group used in peptide synthesis. The structure of this compound includes:

- Thr : Threonine, an essential amino acid.

- tBu : Tert-butyl, a bulky protecting group that enhances steric hindrance.

- OSu : N-hydroxysuccinimide ester, which facilitates the coupling reaction with amino acids.

This combination allows for the protection of the amino and carboxyl groups during synthesis while maintaining reactivity at specific sites.

Mechanism of Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis. The compound facilitates the formation of peptide bonds by acting as an activated ester, which can react with nucleophilic amino groups in other amino acids or peptides. The following mechanisms are involved:

- Coupling Reactions : this compound can be coupled to various amino acids through DCC (dicyclohexylcarbodiimide) activation, enabling the formation of complex peptides.

- Deprotection : The Bpoc group can be selectively removed under mild acidic conditions, allowing for the release of the active peptide without damaging sensitive functional groups.

Research Findings and Case Studies

Several studies have investigated the efficacy and biological relevance of this compound in peptide synthesis:

- Study 1 : A study demonstrated that using this compound in SPPS resulted in high yields of desired peptides with minimal side reactions. The research highlighted that coupling reactions using DCC showed less than 0.1% urethane acylation, indicating a high selectivity for the desired product .

- Study 2 : Another investigation focused on the stability and solubility of peptides synthesized with this compound. The results indicated that peptides exhibited enhanced solubility in physiological conditions due to the presence of polyethylene glycol (PEG) conjugates, which were synthesized using this compound .

- Study 3 : In a comparative analysis of various protecting groups used in peptide synthesis, Bpoc was noted for its balance between stability during synthesis and ease of removal post-synthesis. This study emphasized that this compound derivatives showed promising biological activity in cell viability assays .

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Ease of Removal | Yield (%) | Biological Activity |

|---|---|---|---|---|

| Bpoc | High | Moderate | 85 | Moderate |

| Fmoc | Moderate | Easy | 90 | High |

| Boc | Low | Difficult | 75 | Low |

Q & A

Basic: What experimental protocols are critical for handling Bpoc-thr(tbu)-osu in peptide synthesis to minimize premature deprotection?

Methodological Answer:

- Storage Conditions: Store the compound at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the N-hydroxysuccinimide (NHS) ester group .

- Coupling Reaction Monitoring: Use reverse-phase HPLC with UV detection (λ = 220–280 nm) to track coupling efficiency. Compare retention times with unprotected threonine standards .

- Deprotection Control: Maintain pH < 7 during synthesis to avoid tert-butyl (tBu) group cleavage. Validate via LC-MS post-reaction .

Basic: How can researchers characterize the purity and stability of this compound under varying solvent conditions?

Methodological Answer:

- Purity Assessment: Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. Cross-reference with spectral databases (e.g., SciFinder) .

- Stability Testing: Conduct accelerated degradation studies in DMF, DMSO, and aqueous buffers (pH 4–9) at 25°C. Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) .

- Data Tabulation: Present results in tables comparing degradation rates (% purity loss/hour) across solvents, including standard deviations from triplicate trials .

Advanced: What DFT-D parameters are optimal for modeling this compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Atom-Pairwise Coefficients: Use dispersion-corrected DFT (e.g., B3LYP-D3) with atom-specific C₆ coefficients to account for van der Waals interactions between the NHS ester and amine nucleophiles .

- Fractional Coordination Numbers (CN): Calculate CN for the tert-butyl group to interpolate dispersion forces in sterically hindered environments .

- Validation: Compare computed activation energies (ΔG‡) with experimental coupling yields. Use Spearman’s rank correlation to assess model accuracy .

Advanced: How can researchers design experiments to resolve contradictions between computational predictions and observed side reactions (e.g., epimerization)?

Methodological Answer:

- Controlled Variable Testing: Use a factorial design (DoE) to isolate factors like solvent polarity (ε), temperature, and base concentration. Measure epimerization via chiral HPLC .

- Computational Refinement: Incorporate three-body nonadditivity terms in DFT-D to model steric clashes between Bpoc and tBu groups, which may explain discrepancies in transition-state geometries .

- Data Reconciliation: Apply Bland-Altman analysis to quantify bias between theoretical and experimental ΔG‡ values. Adjust DFT parameters if systematic errors exceed ±2 kcal/mol .

Advanced: What statistical frameworks are suitable for analyzing the trade-offs between coupling efficiency and side reactions in this compound-mediated syntheses?

Methodological Answer:

- Multivariate Regression: Model coupling yield (%) as a function of solvent (DMF vs. DCM), temperature (20–40°C), and equivalents used (1.2–2.0). Use adjusted R² to evaluate significance .

- Principal Component Analysis (PCA): Reduce dimensionality of variables (e.g., reaction time, pH, steric bulk) to identify dominant factors influencing epimerization .

- Error Propagation Analysis: Quantify uncertainty in yield measurements using Monte Carlo simulations, reporting 95% confidence intervals .

Basic: What spectroscopic techniques are essential for verifying this compound’s structural integrity post-synthesis?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the Bpoc group (δ 1.2–1.5 ppm for tert-butyl), NHS ester (δ 2.8–3.0 ppm, succinimide CH₂), and threonine backbone (δ 4.2–4.5 ppm, α-CH) .

- FT-IR: Confirm ester carbonyl (C=O) stretching at 1740–1780 cm⁻¹ and absence of free amine (N-H) peaks at 3300–3500 cm⁻¹ .

- Data Presentation: Compile spectral data in tables with annotated peaks and reference values from literature .

Advanced: How can researchers optimize solvent systems to balance this compound’s solubility and reaction kinetics?

Methodological Answer:

- Solvent Screening: Test aprotic solvents (DMF, THF, DCM) using Hansen solubility parameters. Measure solubility via gravimetric analysis and correlate with reaction rates .

- Kinetic Profiling: Conduct pseudo-first-order kinetics studies under varying solvent polarities. Use Arrhenius plots to derive activation energies (Ea) .

- Machine Learning: Train a random forest model on solvent properties (dipole moment, dielectric constant) to predict optimal reaction conditions .

Advanced: What strategies mitigate racemization during this compound-mediated couplings in long peptide sequences?

Methodological Answer:

- Additive Screening: Test HOBt/DMAP as racemization suppressors. Quantify enantiomeric excess (ee) via Marfey’s reagent derivatization and LC-MS .

- Temperature Gradients: Perform couplings at 0–4°C to slow base-catalyzed racemization. Compare ee values across thermal conditions using ANOVA .

- Computational Modeling: Use molecular dynamics (MD) simulations to visualize steric shielding by the Bpoc group and predict racemization hotspots .

Data Presentation Guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.